molecular formula C12H19NO B14493524 2,3-Dimethyl-6-(3-methylbutyl)pyridin-4(1H)-one CAS No. 64840-73-9

2,3-Dimethyl-6-(3-methylbutyl)pyridin-4(1H)-one

Cat. No.: B14493524
CAS No.: 64840-73-9
M. Wt: 193.28 g/mol
InChI Key: DOMXNKBETQEUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-6-(3-methylbutyl)pyridin-4(1H)-one is a chemical compound with a unique structure that includes a pyridine ring substituted with dimethyl and methylbutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(3-methylbutyl)pyridin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pyridine derivative with a suitable alkyl halide in the presence of a base. The reaction conditions often include solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(3-methylbutyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyridine ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dimethyl-6-(3-methylbutyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(3-methylbutyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-5-ethylpyrazine: Similar in structure but with a pyrazine ring instead of pyridine.

    2,3-Dimethyl-6-ethylpyrazine: Another related compound with an ethyl group instead of a methylbutyl group.

Uniqueness

2,3-Dimethyl-6-(3-methylbutyl)pyridin-4(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64840-73-9

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2,3-dimethyl-6-(3-methylbutyl)-1H-pyridin-4-one

InChI

InChI=1S/C12H19NO/c1-8(2)5-6-11-7-12(14)9(3)10(4)13-11/h7-8H,5-6H2,1-4H3,(H,13,14)

InChI Key

DOMXNKBETQEUMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=CC1=O)CCC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.